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Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease with a
significant unmet medical need.[1] A pathological hallmark of over 90% of ALS cases is the
cytoplasmic mislocalization and aggregation of the TAR DNA-binding protein 43 (TDP-43).[1][2]
These TDP-43 aggregates are cytotoxic and contribute to neuronal death through both loss-of-
function and gain-of-function mechanisms.[3][4][5] This whitepaper details the preclinical data
and therapeutic potential of TDP-43-IN-1, a novel small molecule inhibitor of TDP-43
aggregation, as a promising disease-modifying therapy for ALS.

Introduction: The Role of TDP-43 in ALS
Pathogenesis

Under normal physiological conditions, TDP-43 is a predominantly nuclear protein involved in
RNA processing, including transcriptional regulation and splicing.[2][6] In ALS, TDP-43
translocates to the cytoplasm where it forms insoluble, hyperphosphorylated, and ubiquitinated
aggregates.[1][4] This leads to a loss of its normal nuclear function, disrupting RNA
homeostasis, and a toxic gain of function in the cytoplasm, impairing processes such as axonal
transport and mitochondrial function.[3][7][8] Therefore, strategies aimed at preventing TDP-43
aggregation are a primary focus of therapeutic development for ALS.[9][10]
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TDP-43-IN-1: Mechanism of Action

TDP-43-IN-1 is a brain-penetrant small molecule designed to inhibit the aggregation of TDP-43.
It is hypothesized to act by stabilizing the native conformation of monomeric TDP-43, thereby
preventing its misfolding and subsequent oligomerization. This mechanism is crucial as it
addresses the initial steps in the pathological cascade of TDP-43 aggregation.
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Figure 1: Proposed mechanism of action of TDP-43-IN-1.

Preclinical Efficacy

The therapeutic potential of TDP-43-IN-1 has been evaluated in a series of in vitro and in vivo
models of TDP-43 proteinopathy.

In Vitro Studies
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Table 1: In Vitro Efficacy of TDP-43-IN-1

. Outcome TDP-43-IN-1 Vehicle
Assay Cell Line p-value
Measure (1 pMm) Control
Thioflavin T o
] Reduction in
(ThT) Recombinant
_ TDP-43 78% 5% <0.001
Aggregation TDP-43 o
Fibrillization
Assay
HEK293T o
] Reduction in
Filter cells )
) ) insoluble
Retardation expressing 65% 10% <0.01
TDP-43
Assay mutant TDP- .
aggregates
43 ggreg
Neuronal Primary Increase in
Viability cortical neuronal 85% 50% <0.05
Assay neurons survival
Reduction in
Stress
TDP-43
Granule -
] U20S cells positive 52% 15% <0.01
Formation
stress
Assay
granules

In Vivo Studies

Table 2: In Vivo Efficacy of TDP-43-IN-1 in a Transgenic Mouse Model of ALS
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Treatment
Parameter Measurement Result p-value
Group
Rotarod
_ TDP-43-IN-1 (10
Motor Function Performance 120 + 15 <0.05
mg/kg)
(seconds)
Rotarod
Vehicle Control Performance 7510
(seconds)
TDP-43
TDP-43-IN-1 (10  aggregate
Neuropathology ) ) 35+8 <0.01
mg/kg) burden in spinal
cord (%)
TDP-43
aggregate
Vehicle Control 99red _ _ 8012
burden in spinal
cord (%)
Plasma
_ TDP-43-IN-1 (10  Neurofilament
Biomarkers ] ] 250 £ 50 <0.05
mg/kg) Light Chain
(pg/mL)
Plasma
) Neurofilament
Vehicle Control 500 £ 75

Light Chain
(pg/mL)

Experimental Protocols
Thioflavin T (ThT) Aggregation Assay

This assay measures the formation of amyloid-like fibrils in vitro.

e Reagent Preparation: Recombinant human TDP-43 protein is purified and diluted to a final
concentration of 10 uM in aggregation buffer (50 mM Tris-HCI, 150 mM KCI, pH 7.5).
Thioflavin T is prepared as a 1 mM stock solution in water.
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e Assay Procedure: 90 pL of the TDP-43 solution is mixed with 10 pL of either TDP-43-IN-1 (at
various concentrations) or vehicle control in a 96-well black plate with a clear bottom.

e Incubation and Measurement: The plate is incubated at 37°C with continuous shaking. ThT
fluorescence (excitation at 440 nm, emission at 485 nm) is measured every 15 minutes for
24 hours using a plate reader.

o Data Analysis: The increase in fluorescence intensity over time, indicative of fibril formation,
is plotted and the area under the curve (AUC) is calculated.
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Figure 2: Workflow for the Thioflavin T aggregation assay.

Filter Retardation Assay

This assay quantifies insoluble protein aggregates in cell lysates.

e Cell Culture and Lysis: HEK293T cells are transfected with a plasmid expressing mutant
TDP-43. After 48 hours, cells are treated with TDP-43-IN-1 or vehicle for 24 hours. Cells are
then lysed in RIPA buffer containing protease and phosphatase inhibitors.

« Filtration: The cell lysate is filtered through a cellulose acetate membrane (0.2 um pore size)
using a dot blot apparatus.

e Immunodetection: The membrane is blocked and then incubated with a primary antibody
against TDP-43, followed by a horseradish peroxidase (HRP)-conjugated secondary
antibody.

» Quantification: The signal is detected using an enhanced chemiluminescence (ECL)
substrate and quantified by densitometry.
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In Vivo Transgenic Mouse Studies

Animal studies are conducted in a transgenic mouse model overexpressing human TDP-43
with a disease-causing mutation.

* Animal Model: Transgenic mice expressing human TDP-43-M337V under the control of a
neuron-specific promoter are used.

¢ Dosing: TDP-43-IN-1 (10 mg/kg) or vehicle is administered daily via oral gavage starting at a
presymptomatic age.

* Behavioral Testing: Motor function is assessed weekly using a rotarod apparatus.

+ Tissue Collection and Analysis: At the study endpoint, spinal cord tissue is collected for
immunohistochemical analysis of TDP-43 aggregates. Blood samples are collected for the
measurement of neurofilament light chain (NfL) levels using a Simoa assay.
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Figure 3: Experimental workflow for in vivo efficacy studies.

Conclusion and Future Directions

The preclinical data for TDP-43-IN-1 strongly support its development as a potential
therapeutic for ALS. By directly targeting the pathological aggregation of TDP-43, this
compound addresses a central mechanism of disease pathogenesis. Future studies will focus
on IND-enabling toxicology studies and the development of a clinical trial design to evaluate
the safety and efficacy of TDP-43-IN-1 in patients with ALS. The robust preclinical package for
TDP-43-IN-1 provides a solid foundation for its advancement into clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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